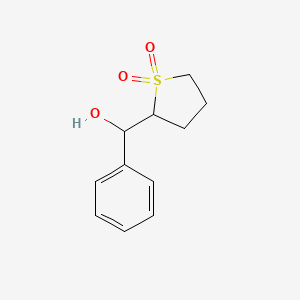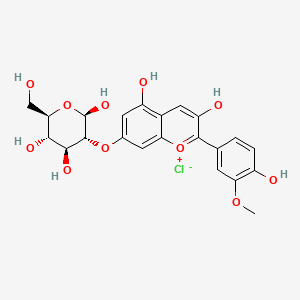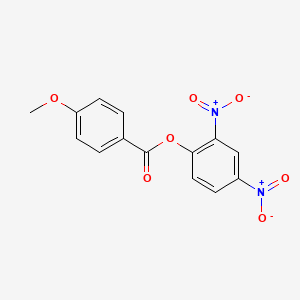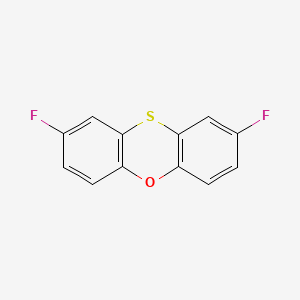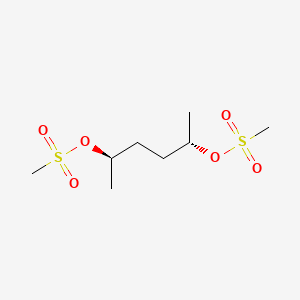
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is an organic compound with the molecular formula C8H18O6S2. It is a derivative of 2,5-Hexanediol, where the hydroxyl groups are replaced by methanesulfonate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- typically involves the reaction of 2,5-Hexanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
2,5-Hexanediol+2CH3SO2Cl→2,5-Hexanediol, dimethanesulfonate+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,5-Hexanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed back to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2,5-Hexanediol.
Hydrolysis: The major product is 2,5-Hexanediol.
Wissenschaftliche Forschungsanwendungen
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biomolecular condensates and their role in cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- involves its interaction with biomolecular condensates in cells. These condensates are dynamic compartments that play a role in various cellular processes such as transcriptional control, stress response, and quality control of proteins. The compound targets these condensates, affecting their formation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Hexanediol: The parent compound with hydroxyl groups instead of methanesulfonate groups.
1,6-Hexanediol, dimethanesulfonate: A similar compound with a different carbon chain length.
2,5-Dimethyl-2,5-hexanediol: A compound with methyl groups instead of hydrogen atoms on the carbon chain.
Uniqueness
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to interact with biomolecular condensates sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
33447-91-5 |
|---|---|
Molekularformel |
C8H18O6S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
[(2R,5S)-5-methylsulfonyloxyhexan-2-yl] methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChI-Schlüssel |
JDZNTUQRMDAIRO-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
Kanonische SMILES |
CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


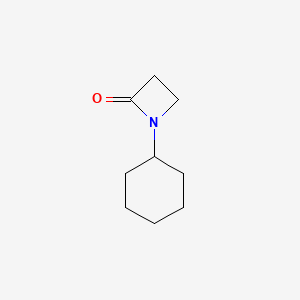
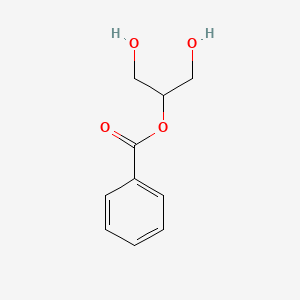
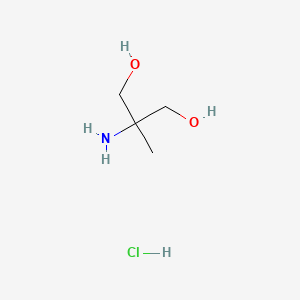
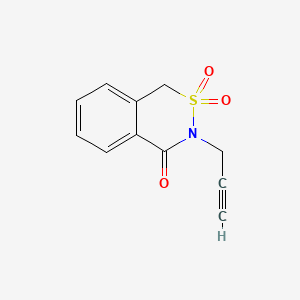
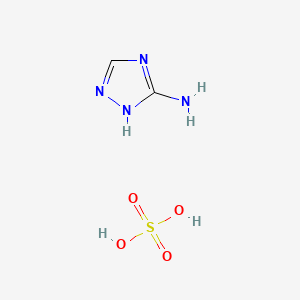
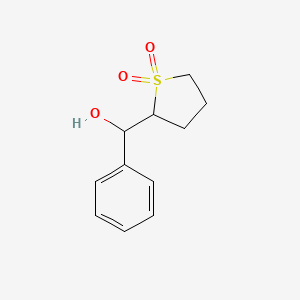
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
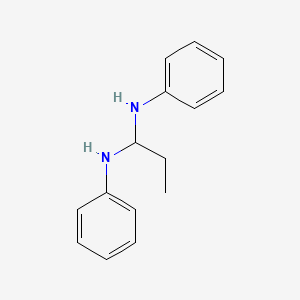
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
